molecular formula C8H4ClF5O3S B2531482 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride CAS No. 2368871-74-1

4-Chlorophenoxytetrafluoroethanesulphonyl fluoride

Cat. No.: B2531482
CAS No.: 2368871-74-1
M. Wt: 310.62
InChI Key: BDYJASZBMMMPSX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Chlorophenoxytetrafluoroethanesulphonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving sulfonyl fluorides include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . These reagents facilitate the substitution reactions and other transformations of sulfonyl fluorides.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl fluoride derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride include other sulfonyl fluorides, such as:

Uniqueness

This compound is unique due to its specific combination of a chlorophenoxy group and a tetrafluoroethanesulphonyl fluoride moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and chemical biology .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYJASZBMMMPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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